![molecular formula C18H21BrN4O3S2 B12159739 N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159739.png)

N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

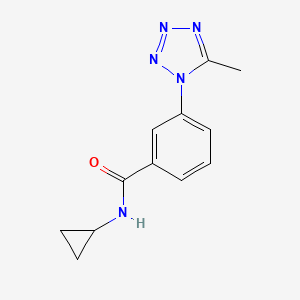

[4-(Toluol-4-sulfonyl)-piperazin-1-yl]-essigsäure [1-(5-Brom-thiophen-2-yl)-meth-(E)-yliden]-hydrazid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung verfügt über einen Piperazinring, eine Toluolsulfonylgruppe und eine Hydrazidgruppe, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [4-(Toluol-4-sulfonyl)-piperazin-1-yl]-essigsäure [1-(5-Brom-thiophen-2-yl)-meth-(E)-yliden]-hydrazid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein üblicher Weg umfasst die folgenden Schritte:

Herstellung von 4-(Toluol-4-sulfonyl)-piperazin: Dies beinhaltet die Reaktion von Piperazin mit Toluol-4-sulfonylchlorid in Gegenwart einer Base wie Triethylamin.

Synthese von [1-(5-Brom-thiophen-2-yl)-meth-(E)-yliden]-hydrazid: Dieser Schritt beinhaltet die Reaktion von 5-Brom-2-thiophencarboxaldehyd mit Hydrazinhydrat unter Rückflussbedingungen.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der beiden Zwischenprodukte in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin) zur Bildung der Zielverbindung.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Verfahren wie kontinuierliche Fließsynthese und automatische Reaktionsüberwachung können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[4-(Toluol-4-sulfonyl)-piperazin-1-yl]-essigsäure [1-(5-Brom-thiophen-2-yl)-meth-(E)-yliden]-hydrazid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Bromatom am Thiophenring.

Übliche Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Sulfonsäuren oder N-Oxiden.

Reduktion: Bildung von entsprechenden Alkoholen oder Aminen.

Substitution: Bildung von substituierten Thiophenderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als biochemische Sonde untersucht. Ihre Fähigkeit, mit bestimmten Proteinen und Enzymen zu interagieren, macht sie nützlich für die Untersuchung biologischer Pfade und Mechanismen.

Medizin

In der Medizin wird [4-(Toluol-4-sulfonyl)-piperazin-1-yl]-essigsäure [1-(5-Brom-thiophen-2-yl)-meth-(E)-yliden]-hydrazid auf ihre potenziellen therapeutischen Eigenschaften untersucht. Es hat sich in vorläufigen Studien als vielversprechend als entzündungshemmendes und antimikrobielles Mittel erwiesen.

Industrie

Im Industriebereich wird diese Verbindung bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt. Ihre Stabilität und Reaktivität machen sie für eine Vielzahl von Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von [4-(Toluol-4-sulfonyl)-piperazin-1-yl]-essigsäure [1-(5-Brom-thiophen-2-yl)-meth-(E)-yliden]-hydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Proteine binden und deren Aktivität und Funktion verändern. Diese Interaktion kann zur Inhibition bestimmter biochemischer Pfade führen, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-bromo-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- [4-(Toluol-4-sulfonyl)-piperazin-1-yl]-essigsäure [1-(5-Chlor-thiophen-2-yl)-meth-(E)-yliden]-hydrazid

- [4-(Toluol-4-sulfonyl)-piperazin-1-yl]-essigsäure [1-(5-Methyl-thiophen-2-yl)-meth-(E)-yliden]-hydrazid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen weist [4-(Toluol-4-sulfonyl)-piperazin-1-yl]-essigsäure [1-(5-Brom-thiophen-2-yl)-meth-(E)-yliden]-hydrazid aufgrund des Vorhandenseins des Bromatoms eine einzigartige Reaktivität auf. Dies ermöglicht spezifische Substitutionsreaktionen, die mit anderen halogenierten Derivaten nicht möglich sind. Darüber hinaus bietet seine Kombination aus funktionellen Gruppen eine vielseitige Plattform für weitere chemische Modifikationen.

Eigenschaften

Molekularformel |

C18H21BrN4O3S2 |

|---|---|

Molekulargewicht |

485.4 g/mol |

IUPAC-Name |

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |

InChI |

InChI=1S/C18H21BrN4O3S2/c1-14-2-5-16(6-3-14)28(25,26)23-10-8-22(9-11-23)13-18(24)21-20-12-15-4-7-17(19)27-15/h2-7,12H,8-11,13H2,1H3,(H,21,24)/b20-12- |

InChI-Schlüssel |

QKFHHTXHCKPUBU-NDENLUEZSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=C(S3)Br |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=C(S3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12159658.png)

![methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159676.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)

![methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)

![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)

![methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159716.png)

![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159723.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12159731.png)